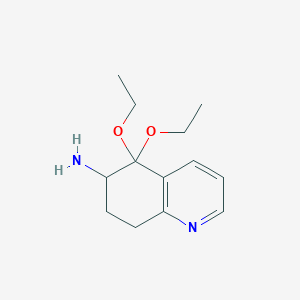

5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine

Description

Properties

IUPAC Name |

5,5-diethoxy-7,8-dihydro-6H-quinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-3-16-13(17-4-2)10-6-5-9-15-11(10)7-8-12(13)14/h5-6,9,12H,3-4,7-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFVBRPSJGGWPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(C(CCC2=C1C=CC=N2)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 5,5-diethoxy-2-nitrobenzaldehyde with an amine source, followed by reduction and cyclization steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 5,5-diethoxy-7,8-dihydro-6H-quinolin-6-amine have demonstrated potent antiproliferative effects against various cancer cell lines. A study reported that certain quinoline derivatives induced apoptosis in HeLa and MCF-7 cancer cells at low nanomolar concentrations, suggesting their potential as anticancer agents .

Kinase Inhibition

The compound has also been investigated for its ability to inhibit specific kinases. For example, derivatives of quinoline have shown selective inhibition of Haspin kinase, which is implicated in cancer progression. The selectivity and potency of these compounds make them promising candidates for further development as targeted cancer therapies .

Neuroprotective Properties

Quinoline derivatives have been explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the pathology of Alzheimer's disease. This suggests that this compound may also possess similar properties .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methodologies, including microwave-assisted synthesis and multicomponent reactions. These methods not only enhance yield but also minimize environmental impact. The structural modifications of quinoline derivatives have been shown to influence their biological activities significantly .

Table 1: Synthetic Methods for Quinoline Derivatives

Biological Evaluation

The biological evaluation of this compound has included assays for cytotoxicity and enzyme inhibition. Studies have used various cancer cell lines and enzyme assays to assess the efficacy of these compounds.

Case Study: Antiproliferative Effects

In one study, a library of substituted quinoline derivatives was tested against osteosarcoma cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating significant antiproliferative activity and potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

6-Methoxy-8-quinolinamine (CAS 90-52-8)

- Molecular Formula : C₁₀H₁₀N₂O

- Average Mass : 174.203 g/mol .

- Structural Features: Contains a methoxy group at the 6-position and an amine at the 8-position. Unlike the target compound, it lacks ethoxy groups and the dihydro ring system, resulting in a fully aromatic quinoline scaffold.

- The amine at the 8-position may participate in hydrogen bonding or metal coordination .

5-Ethyl-6-methoxyquinolin-8-amine (CAS 1520752-02-6)

Key Structural and Functional Differences

Research Implications and Limitations

- Synthetic Challenges: The diethoxy and dihydro groups in the target compound may complicate synthesis compared to simpler analogues. For instance, highlights the use of sodium dithionite for nitro group reduction in quinoline derivatives, suggesting similar methods could apply to the target compound .

- Biological Activity: Methoxy and ethoxy groups are known to influence pharmacokinetics; the diethoxy groups may enhance solubility compared to alkyl-substituted analogues.

- Data Gaps : Direct comparative studies on reactivity or applications are absent in the provided evidence. Further research is needed to explore catalytic or medicinal applications.

Biological Activity

5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine is a compound belonging to the quinoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique diethoxy substitution, which enhances its reactivity and biological potential. It has been investigated for various applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against multiple cancer cell lines, demonstrating cytotoxic effects. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 2.3 ± 0.2 | |

| Other Quinoline Derivatives | Various | Varies |

The GI50 value represents the concentration required to inhibit cell growth by 50%. In studies involving HeLa cells, the compound showed a GI50 of approximately 2.3 µM, indicating potent cytotoxicity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It has shown efficacy against various bacterial strains, which suggests potential applications in treating infections.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL |

The MIC values indicate the lowest concentration of the compound that inhibits visible growth of the bacteria.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways within cancer cells.

- Receptor Modulation : It may interact with various receptors, altering their signaling pathways and leading to apoptosis.

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their proliferation.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on HeLa Cells : In a controlled experiment, treatment with the compound resulted in significant morphological changes indicative of apoptosis after 48 hours .

- Antimicrobial Testing : A study evaluating the antimicrobial properties demonstrated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria.

Q & A

Q. What advanced techniques characterize the compound’s stability under oxidative or hydrolytic stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.